2-Cyano-5-hydroxybenzoic acid

Description

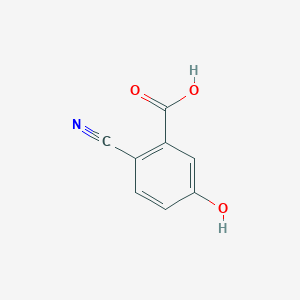

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyano-5-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c9-4-5-1-2-6(10)3-7(5)8(11)12/h1-3,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVFIDKLSDGDAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyano 5 Hydroxybenzoic Acid and Its Analogues

De Novo Synthesis Approaches

De novo synthesis focuses on building the 2-cyano-5-hydroxybenzoic acid molecule by forming the key carbon-carbon and carbon-heteroatom bonds on a basic aromatic ring. This involves the strategic introduction of the cyano, hydroxyl, and carboxyl functional groups.

Cyanation Reactions for Benzoic Acid Derivatives

The introduction of a cyano group onto a pre-existing benzoic acid derivative is a fundamental approach. Modern catalysis has provided several methods to achieve this transformation efficiently. Palladium-catalyzed cyanations of aryl halides or triflates are extensively used. wikipedia.org For instance, a starting material like 2-bromo-5-hydroxybenzoic acid could be subjected to a palladium catalyst in the presence of a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferricyanide, to introduce the nitrile functionality. wikipedia.org Nickel-catalyzed systems have also been developed as a more cost-effective alternative to palladium. organic-chemistry.org

Another classic method is the Rosenmund-von Braun reaction, which traditionally uses stoichiometric amounts of copper(I) cyanide to convert aryl halides to aryl nitriles. wikipedia.org Newer variations of this reaction have been developed that are catalytic in copper. wikipedia.org A more recent development involves the direct decarbonylative cyanation of benzoic acids themselves, providing a novel route to nitriles. organic-chemistry.org

| Cyanation Method | Typical Catalyst/Reagent | Substrate Type | Key Features |

|---|---|---|---|

| Palladium-Catalyzed Cyanation | Pd(0) or Pd(II) complexes, e.g., Pd(OAc)₂ | Aryl Halides (Br, Cl), Aryl Triflates | High efficiency and functional group tolerance. wikipedia.orgorganic-chemistry.org |

| Rosenmund-Von Braun Reaction | Copper(I) cyanide (CuCN) | Aryl Halides | Classic method, newer variants are catalytic in copper. wikipedia.org |

| Nickel-Catalyzed Cyanation | Ni complexes | Aryl Halides, Phenol Derivatives | Avoids precious metals; can use alternative cyanide sources. wikipedia.orgorganic-chemistry.org |

| Decarbonylative Cyanation | Palladium or Nickel catalysts | Benzoic Acids | Direct conversion of carboxylic acid to nitrile. organic-chemistry.org |

Hydroxylation Strategies on Aromatic Cores

Introducing a hydroxyl group onto an aromatic ring with high regioselectivity is a significant synthetic challenge. For benzoic acid derivatives, the carboxyl group can act as a directing group, facilitating hydroxylation at the ortho position. Research has shown that iron(II) complexes can catalyze the regioselective hydroxylation of benzoic acids using hydrogen peroxide as the oxidant, affording salicylates (2-hydroxybenzoic acids). nih.govresearchgate.netbrandeis.edu The reaction proceeds via an electrophilic oxidant, and the presence of electron-withdrawing groups on the aromatic ring can disfavor the reaction. nih.gov

Palladium-catalyzed C-H activation is another powerful strategy for the direct hydroxylation of aryl C-H bonds. semanticscholar.org These methods can offer high selectivity, guided by a directing group within the substrate. Biocatalytic approaches using enzymes such as cytochrome P450 monooxygenases or peroxidases also provide an elegant means for the selective hydroxylation of aromatic compounds under mild conditions. nih.gov

Carboxylation Techniques

Carboxylation involves the introduction of a carboxylic acid group onto the aromatic ring. A common laboratory-scale method is the reaction of an organometallic intermediate, such as a Grignard reagent or an organolithium species, with carbon dioxide. For example, if a 4-cyano-3-hydroxyphenyl magnesium bromide could be prepared, its reaction with CO₂ would yield the target molecule. wikipedia.org

Additionally, transition metal-catalyzed carboxylations have emerged as powerful tools. Nickel-catalyzed carboxylation of aryl halides with CO₂ can proceed under mild conditions, often at atmospheric pressure, and is compatible with a range of functional groups. organic-chemistry.org

Functional Group Interconversions and Transformations

This synthetic strategy begins with a benzoic acid derivative that already possesses some of the required structural features and then chemically transforms existing functional groups to arrive at the final product.

Conversion of Halogenated Benzoic Acids to Cyano Derivatives (e.g., Sandmeyer-type reactions)

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a wide variety of functionalities, including the cyano group. wikipedia.orgorganic-chemistry.org This pathway is particularly well-suited for the synthesis of this compound. The logical precursor for this transformation is 2-amino-5-hydroxybenzoic acid (also known as 5-hydroxyanthranilic acid). sigmaaldrich.com

The synthesis proceeds in two main steps:

Diazotization: The primary aromatic amine (2-amino-5-hydroxybenzoic acid) is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl, at low temperatures (0–5 °C). This converts the amino group into a highly reactive diazonium salt intermediate.

Cyanation: The diazonium salt is then treated with a copper(I) cyanide (CuCN) solution. wikipedia.orgmasterorganicchemistry.com This results in the displacement of the diazonium group (which leaves as N₂ gas) by a cyanide nucleophile, yielding the target benzonitrile. chem-station.com The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | 2-Amino-5-hydroxybenzoic acid | NaNO₂, HCl (aq.), 0-5 °C | 2-Carboxy-4-hydroxybenzenediazonium chloride | Diazotization |

| 2 | 2-Carboxy-4-hydroxybenzenediazonium chloride | CuCN | This compound | Sandmeyer Cyanation masterorganicchemistry.comresearchgate.net |

Introduction of Hydroxyl Groups from Precursors

An alternative to direct hydroxylation is the conversion of a precursor functional group into a hydroxyl group. A common strategy involves the use of a methoxy (B1213986) group (-OCH₃) as a protected form of the hydroxyl group. For instance, one could synthesize 2-cyano-5-methoxybenzoic acid and then cleave the methyl ether using reagents like boron tribromide (BBr₃) or strong acid to unmask the phenol.

Another route involves nucleophilic aromatic substitution. For example, a precursor such as 5-chloro-2-nitrobenzoic acid can be converted to 5-hydroxy-2-nitrobenzoic acid by treatment with an aqueous sodium hydroxide (B78521) solution at reflux. chemicalbook.com Subsequently, the nitro group could be reduced to an amine, which is then converted to the cyano group via the Sandmeyer reaction as described previously.

A third pathway involves the transformation of an amino group into a hydroxyl group. Starting with 2-cyano-5-aminobenzoic acid, the amino group can be converted to a diazonium salt. Instead of adding CuCN, the aqueous diazonium salt solution is heated, causing the diazonium group to be replaced by a hydroxyl group from the water solvent. chem-station.com

Esterification and Amidation of the Carboxylic Acid Moiety

The carboxylic acid group of hydroxybenzoic acids is a versatile handle for chemical modification, primarily through esterification and amidation.

Esterification is a fundamental reaction to produce derivatives from the carboxylic acid moiety. Standard methods involve reacting the hydroxybenzoic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. rasayanjournal.co.in Another approach involves the reaction with a halogenated compound, like an alkyl halide, in a liquid phase, often facilitated by a nonquaternizable tertiary amine. google.com These reactions convert the carboxylic acid into the corresponding ester, altering its polarity and reactivity. For instance, the synthesis of 3-hydroxy methyl benzoate (B1203000) is achieved by treating 3-hydroxybenzoic acid with methanol (B129727) and concentrated sulfuric acid. rasayanjournal.co.in

Amidation involves the formation of an amide bond by reacting the carboxylic acid with an amine. This transformation is crucial for creating peptide-like structures and other conjugates. Direct amidation can be challenging and often requires coupling agents to activate the carboxylic acid. google.com Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt). google.com Niobium pentoxide (Nb2O5) has been identified as an effective and reusable heterogeneous Lewis acid catalyst for the direct amidation of carboxylic acids with amines, showing applicability to a wide range of substrates, including benzoic acids. researchgate.net The catalytic process is believed to involve the activation of the carboxylic acid's carbonyl group by the Lewis acid sites on the catalyst. researchgate.net

Derivatization Strategies for Enhanced Bioactivity and Specific Applications

Modification of the this compound scaffold is a common strategy to enhance its biological properties and tailor it for specific applications.

Synthesis of Ester Derivatives

The synthesis of ester derivatives is a well-established method for modifying the pharmacokinetic and pharmacodynamic properties of a parent compound. In the context of hydroxybenzoic acids, esterification can lead to compounds with altered solubility, stability, and cell permeability. The synthesis of 3-alkoxy methyl benzoate derivatives, for example, involves a two-step process starting from 3-hydroxybenzoic acid: initial esterification to methyl 3-hydroxybenzoate, followed by etherification with various alkyl halides. rasayanjournal.co.in This highlights how multiple functional groups on the benzoic acid ring can be sequentially modified to create a library of ester derivatives.

| Starting Material | Reagents | Product | Purpose |

|---|---|---|---|

| 3-Hydroxybenzoic acid | Methanol, Conc. H₂SO₄ | Methyl 3-hydroxybenzoate | Intermediate for ether derivatives rasayanjournal.co.in |

| Hydroxybenzoic acid | Alkyl halide, Tertiary amine | Alkyl hydroxybenzoate | General ester synthesis google.com |

Formation of Amide Conjugates

Amide bond formation is a key strategy for developing novel bioactive molecules. For example, 2-amino-5-cyanobenzoic acids are used as intermediates to prepare insecticidal cyanoanthranilic diamides. google.com The process often involves reacting the benzoic acid derivative with an appropriate amine. A specific example is the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide from ethyl 2-amino-5-cyano-3-methylbenzoate by reacting it with methylamine (B109427) in methanol, sometimes with a basic catalyst like sodium methoxide. google.com This aminolysis of esters is an effective route to produce amide conjugates. google.com The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) has also utilized this approach, where 5-amino-2-hydroxy benzoic acid is acylated with agents like benzoyl chloride to form amide derivatives. mdpi.com

| Carboxylic Acid/Ester Precursor | Amine/Reagent | Catalyst/Conditions | Product | Application Area |

|---|---|---|---|---|

| Ethyl 2-amino-5-cyano-3-methylbenzoate | Methylamine | Methanol, Sodium methoxide | 2-Amino-5-cyano-N,3-dimethylbenzamide | Insecticide Intermediate google.com |

| 5-Amino-2-hydroxy benzoic acid | Benzoyl chloride | Ethyl acetate, K₂CO₃ | 5-Benzamidosalicylic acid | Potential NSAID mdpi.com |

| Carboxylic Acids | Amines | Nb₂O₅ | Amides | General Amidation researchgate.net |

Halogenation of the Aromatic Ring

Introducing halogen atoms to the aromatic ring of benzoic acid derivatives is a critical step in the synthesis of many active compounds. Halogenation can significantly alter the electronic properties of the molecule and influence its biological activity. For instance, 3-substituted 2-amino-5-cyanobenzoic acid derivatives can be prepared from halogenated precursors. google.com A common method involves the direct halogenation of an aniline (B41778) derivative using reagents like N-bromosuccinimide (NBS) or a mixture of hydrogen peroxide and a hydrogen halide. google.com The resulting halogenated compound can then undergo cyanation, where the halogen is replaced by a cyano group using a metal cyanide, often with a copper(I) or palladium catalyst. google.comgoogle.com

Green Chemistry Approaches in Synthetic Pathways

The principles of green chemistry are increasingly being applied to the synthesis of organic compounds to reduce environmental impact. In the context of synthesizing derivatives of hydroxybenzoic acids, this includes the use of environmentally benign catalysts and solvents. The use of a titanium silicate (B1173343) molecular sieve as a catalyst for the synthesis of 5-hydroxy-2(5H)-furanone represents an efficient and green approach. rsc.org While not directly related to this compound, it demonstrates the potential for using solid, reusable catalysts to replace traditional homogeneous catalysts that can be difficult to separate from the reaction mixture. Similarly, the use of Nb2O5 as a reusable catalyst for amidation offers a greener alternative to stoichiometric coupling agents that generate significant waste. researchgate.net These approaches aim to improve reaction efficiency, reduce waste, and utilize less hazardous materials.

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Analysis (FTIR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the characteristic functional groups present in 2-Cyano-5-hydroxybenzoic acid. While direct experimental spectra for this specific compound are not widely available in the literature, the expected vibrational modes can be accurately predicted by comparison with closely related molecules and established spectroscopic libraries.

The vibrational spectrum of this compound is dominated by the characteristic absorption and scattering bands of its three primary functional groups: cyano (-C≡N), hydroxyl (-OH), and carboxyl (-COOH).

The cyano group gives rise to a sharp and intense absorption band in the FTIR spectrum, typically appearing in the range of 2220-2260 cm⁻¹. This stretching vibration is a highly reliable indicator of the presence of a nitrile function. In the Raman spectrum, the cyano stretch is also readily observed, often with moderate to strong intensity.

The hydroxyl group exhibits a broad and strong absorption band in the FTIR spectrum, generally found between 3200 and 3600 cm⁻¹. This broadening is a consequence of intermolecular hydrogen bonding. The position and shape of this band can be sensitive to the physical state of the sample (solid or in solution) and the solvent used.

The carboxyl group presents several characteristic vibrations. The most prominent is the carbonyl (C=O) stretching band, which is typically a very strong and sharp absorption in the FTIR spectrum, occurring in the region of 1680-1710 cm⁻¹ for aromatic carboxylic acids. The O-H stretching of the carboxylic acid also contributes to the broad absorption in the 3200-3600 cm⁻¹ region, often overlapping with the phenolic hydroxyl absorption. Furthermore, the C-O stretching and O-H bending vibrations of the carboxyl group can be observed at lower frequencies.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Cyano (-C≡N) | Stretching | 2235 - 2255 | 2235 - 2255 |

| Hydroxyl (-OH) | Stretching | 3200 - 3500 (broad) | 3200 - 3500 (weak) |

| Carboxyl (C=O) | Stretching | 1690 - 1715 | 1690 - 1715 |

| Carboxyl (O-H) | Stretching | 2500 - 3300 (very broad) | Not prominent |

Note: The data in this table is predictive and based on typical frequency ranges for the respective functional groups in similar chemical environments.

The vibrational spectra can also offer insights into the conformational isomers of this compound. The relative orientation of the carboxyl and hydroxyl groups with respect to the benzene (B151609) ring can lead to different conformers. mdpi.comresearchgate.net These conformational differences can cause subtle shifts in the vibrational frequencies of the functional groups due to changes in intramolecular interactions, such as hydrogen bonding between the ortho-hydroxyl and the carboxyl group. mdpi.comresearchgate.net However, without specific experimental data and computational modeling for this molecule, a detailed conformational analysis remains theoretical. Studies on substituted benzoic acids have shown that the presence of different conformers can be identified through the analysis of specific spectral regions, particularly the carbonyl stretching region. ucl.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structural connectivity and carbon framework of organic molecules.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxyl groups. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring. The electron-withdrawing nature of the cyano and carboxyl groups will generally deshield the aromatic protons, shifting their signals downfield.

Based on predictions and data from similar compounds, the aromatic region would likely display three distinct signals corresponding to the protons at positions 3, 4, and 6. The proton at position 6, being ortho to the electron-withdrawing cyano group, is expected to be the most deshielded. The protons of the hydroxyl and carboxyl groups are expected to appear as broad singlets at a significant downfield shift, and their positions can be highly dependent on the solvent and concentration.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-3 | 7.2 - 7.4 | Doublet |

| H-4 | 7.5 - 7.7 | Doublet of Doublets |

| H-6 | 8.0 - 8.2 | Doublet |

| 5-OH | 9.0 - 11.0 | Broad Singlet |

Note: The data in this table is based on NMR prediction tools and is for illustrative purposes. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are expected: six for the aromatic ring, one for the cyano group, and one for the carboxyl group. The chemical shifts are influenced by the nature of the substituents.

The carboxyl carbon is typically the most deshielded, appearing significantly downfield. The carbon of the cyano group also has a characteristic chemical shift. The aromatic carbons will show a range of chemical shifts depending on their position relative to the substituents.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-COOH) | 125 - 130 |

| C-2 (C-CN) | 105 - 110 |

| C-3 | 120 - 125 |

| C-4 | 138 - 142 |

| C-5 (C-OH) | 160 - 165 |

| C-6 | 115 - 120 |

| -CN | 117 - 120 |

Note: The data in this table is based on NMR prediction tools and is for illustrative purposes. Actual experimental values may vary.

While this compound is not chiral and therefore does not exhibit stereoisomerism in the classical sense, advanced NMR techniques could be employed to study other structural nuances. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could potentially provide information about through-space interactions between protons, which can help confirm the spatial arrangement of the substituents.

Furthermore, the possibility of tautomerism, particularly involving the phenolic hydroxyl group and the adjacent cyano group, could be investigated. While keto-enol type tautomerism is less common for simple phenols, the electronic interplay of the substituents might allow for the existence of minor tautomeric forms in equilibrium. Specialized NMR experiments, potentially at variable temperatures, could be used to probe for the presence of such tautomers. Computational studies on related cyano-containing compounds have explored tautomeric equilibria, providing a framework for such investigations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For this compound, the absorption of ultraviolet and visible light is dictated by the presence of several chromophoric groups, which are parts of the molecule that absorb light. These include the benzene ring, the carboxyl group (-COOH), the cyano group (-C≡N), and the hydroxyl group (-OH).

The UV-Vis spectrum of this compound is characterized by electronic transitions of electrons from lower energy molecular orbitals to higher energy ones. The primary chromophore is the substituted benzene ring. The electronic transitions are typically of two main types: π → π* (pi to pi star) and n → π* (n to pi star).

π → π Transitions:* These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic systems and groups with double or triple bonds, such as the benzene ring, the carbonyl group (C=O) of the carboxylic acid, and the cyano group. These transitions typically result in strong absorption bands in the UV spectrum. For substituted benzoic acids, these transitions are often observed in the 200-300 nm region. researchgate.net

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (lone pair) to a π* antibonding orbital. The oxygen atoms of the hydroxyl and carboxyl groups, as well as the nitrogen atom of the cyano group, possess lone pairs of electrons, making n → π* transitions possible. These transitions are generally of lower energy and have a much lower intensity compared to π → π* transitions. youtube.com

The combination of these functional groups on the benzene ring influences the energy and intensity of these absorptions. The hydroxyl group acts as an auxochrome, a group that modifies the light-absorbing properties of a chromophore, typically causing a shift to longer wavelengths (bathochromic shift) and an increase in absorption intensity.

| Transition Type | Associated Functional Group(s) | Expected Characteristics |

| π → π | Benzene Ring, Carbonyl (C=O), Cyano (C≡N) | High intensity, strong absorption bands |

| n → π | Carbonyl (C=O), Hydroxyl (-OH), Cyano (C≡N) | Low intensity, weaker absorption bands |

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a compound, an effect known as solvatochromism. This is due to differential solvation of the ground and excited electronic states of the molecule. semanticscholar.org

Polar Protic Solvents: Solvents like ethanol (B145695) and water can form hydrogen bonds with the hydroxyl, carboxyl, and cyano groups of this compound. For n → π* transitions, such interactions stabilize the non-bonding electrons in the ground state more than the excited state, leading to an increase in the transition energy. This results in a hypsochromic shift (blue shift), moving the absorption maximum to a shorter wavelength.

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) or acetonitrile (B52724) can interact through dipole-dipole forces. These interactions can stabilize the excited state more than the ground state, particularly for π → π* transitions where the excited state is often more polar. This stabilization lowers the energy required for the transition, resulting in a bathochromic shift (red shift) to longer wavelengths. biointerfaceresearch.com

Nonpolar Solvents: In nonpolar solvents like hexane (B92381) or cyclohexane, solute-solvent interactions are minimal. The resulting spectrum is considered to be a good representation of the molecule's intrinsic electronic transitions without significant external influence. mdpi.com

The observed shifts in the absorption maxima (λmax) upon changing solvents can provide valuable information about the nature of the electronic transitions involved. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula of this compound is C₈H₅NO₃, giving it a monoisotopic mass of approximately 163.027 g/mol . uni.lu

In a typical mass spectrum, a molecular ion peak (M⁺) would be observed. For this compound, various adducts are also predicted, as shown in the table below. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 164.034 |

| [M+Na]⁺ | 186.016 |

| [M-H]⁻ | 162.020 |

| [M]⁺ | 163.026 |

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The analysis of these fragments provides structural information. Common fragmentation pathways for aromatic carboxylic acids, phenols, and nitriles include:

Loss of H₂O (18 Da): From the interaction between the ortho-carboxyl and hydroxyl groups, though less common for a meta-arrangement.

Loss of CO (28 Da): A common fragmentation from the carboxyl group.

Loss of CO₂ (44 Da): Decarboxylation is a very common fragmentation pathway for benzoic acids. fu-berlin.de

Loss of HCN (27 Da): From the cyano group.

The fragmentation pattern helps to confirm the presence and arrangement of the different functional groups on the aromatic ring. nih.govlibretexts.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While a specific crystal structure determination for this compound is not available in the surveyed literature, an analysis would be expected to reveal several key features. The data obtained would include the space group and unit cell dimensions of the crystal. Structurally, it would confirm the planarity of the benzene ring and provide precise measurements for the C-C bonds within the ring, as well as the bond lengths of the C-O, C=O, C-N, and C≡N bonds. mdpi.com

A critical aspect of the solid-state structure would be the intermolecular hydrogen bonding network. The carboxylic acid and hydroxyl groups are strong hydrogen bond donors and acceptors. It is highly probable that the crystal structure would be stabilized by an extensive network of hydrogen bonds, potentially forming dimers through the carboxylic acid groups, a common motif for this functional group, and further linking these dimers through interactions involving the hydroxyl and cyano groups.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-Cyano-5-hydroxybenzoic acid, DFT calculations are employed to determine its most stable three-dimensional arrangement, known as the optimized geometry. The B3LYP hybrid functional combined with a Pople-type basis set, such as 6-311++G(d,p), is commonly used for such calculations on benzoic acid derivatives. researchgate.netcore.ac.uk This level of theory accurately predicts geometric parameters like bond lengths and angles by finding the minimum energy conformation on the potential energy surface. jocpr.com

The optimization of this compound's geometry generally shows a planar or near-planar arrangement of the benzene (B151609) ring. The substituent groups—carboxyl, hydroxyl, and cyano—lie in or close to the plane of the ring, though rotations around the single bonds are possible. The electronic structure is significantly influenced by the interplay of the electron-withdrawing cyano (-CN) and carboxylic acid (-COOH) groups, and the electron-donating hydroxyl (-OH) group. This substitution pattern governs the distribution of electron density across the aromatic system. nih.gov

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C-C (aromatic) | 1.39 - 1.41 | - |

| C-O (hydroxyl) | ~1.36 | - |

| C=O (carboxyl) | ~1.21 | - |

| C-O (carboxyl) | ~1.36 | - |

| C-CN | ~1.45 | - |

| C≡N | ~1.16 | - |

| C-C-O (hydroxyl) | - | ~120 |

| O-C-O (carboxyl) | - | ~123 |

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.net The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. dergipark.org.trwuxibiology.com

For this compound, the HOMO is expected to have significant contributions from the electron-rich aromatic ring and the oxygen atom of the hydroxyl group. Conversely, the LUMO is likely localized on the electron-withdrawing cyano and carboxylic acid groups. materialsciencejournal.org A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net DFT calculations at the B3LYP level can provide precise values for these energy levels. grafiati.com

Table 2: Representative Frontier Orbital Energies and Energy Gap (Note: These values are illustrative for a substituted benzoic acid and may vary for the specific title compound.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 to -7.5 |

| ELUMO | -2.0 to -3.0 |

| Energy Gap (ΔE) | 4.0 to 5.0 |

Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netnih.gov The MEP surface is colored to represent different potential values: red indicates regions of most negative electrostatic potential, while blue indicates the most positive potential.

In this compound, the MEP analysis would show regions of high electron density (negative potential, red/yellow) concentrated around the electronegative atoms: the carbonyl oxygen of the carboxylic acid, the oxygen of the hydroxyl group, and the nitrogen of the cyano group. researchgate.netresearchgate.net These sites are susceptible to electrophilic attack. Conversely, regions of low electron density (positive potential, blue) are located around the acidic hydrogen atoms of the hydroxyl and carboxylic acid groups, making them favorable sites for nucleophilic attack. researchgate.net

Prediction of Spectroscopic Parameters (e.g., IR, NMR shifts)

Quantum chemical calculations can accurately predict spectroscopic data, which aids in the interpretation of experimental spectra. jocpr.com

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These frequencies correspond to the vibrational modes of the molecule, such as stretching and bending of bonds. jocpr.com For this compound, key predicted vibrational bands would include the C≡N stretch of the cyano group, the O-H stretch of the hydroxyl group, the broad O-H stretch of the carboxylic acid dimer, and the C=O stretch of the carbonyl group. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). arxiv.orgrsc.org These calculations provide theoretical spectra that can be compared with experimental data to confirm the molecular structure. q-chem.com The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus, which is shaped by the electron-donating and withdrawing substituents on the benzene ring. mdpi.com

Table 3: Predicted Characteristic Vibrational Frequencies and NMR Shifts (Note: These are typical ranges for the functional groups and may be refined by specific calculations for the title compound.)

| Spectroscopy | Functional Group/Atom | Predicted Wavenumber (cm-1) / Chemical Shift (ppm) |

|---|---|---|

| IR | O-H stretch (hydroxyl) | ~3600 |

| IR | O-H stretch (carboxyl) | 2500-3300 (broad) |

| IR | C≡N stretch (cyano) | 2220-2260 |

| IR | C=O stretch (carboxyl) | 1680-1710 |

| ¹H NMR | -COOH | 10-13 |

| ¹H NMR | -OH | 5-8 |

| ¹H NMR | Aromatic C-H | 7-8.5 |

| ¹³C NMR | -COOH | 165-175 |

| ¹³C NMR | Aromatic C | 110-160 |

| ¹³C NMR | -C≡N | 115-125 |

Molecular Dynamics Simulations

While quantum mechanics is excellent for static electronic properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and stability. mdpi.comsamipubco.com

Conformational Sampling and Stability

MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. samipubco.com For this compound, MD can be used to explore its conformational landscape. The primary degrees of freedom are the rotation around the single bonds connecting the carboxylic acid and hydroxyl groups to the aromatic ring.

By simulating the molecule for a sufficient duration (nanoseconds), it is possible to sample various rotational conformers and determine their relative populations and stabilities. researchgate.net This analysis can identify the lowest-energy conformer(s) and the energy barriers between different conformations, providing a detailed picture of the molecule's flexibility and preferred shapes in different environments (e.g., in a vacuum or in a solvent). ugm.ac.idresearchgate.net

Prediction of Reactivity and Reaction Mechanisms

Theoretical models are instrumental in predicting the reactivity of this compound and elucidating the mechanisms of its formation.

While a specific, detailed synthesis mechanism for this compound is not extensively documented in the provided results, a plausible pathway can be inferred from established synthetic routes for similar functionalized benzoic acids. semanticscholar.org A common strategy involves the modification of a pre-existing benzoic acid derivative.

A generalized synthetic approach could involve the following key transformations:

Nitration: Introduction of a nitro group (-NO2) onto a substituted benzoic acid precursor through electrophilic aromatic substitution. semanticscholar.org

Reduction: The nitro group is reduced to an amino group (-NH2).

Diazotization: The resulting amino group is converted into a diazonium salt (-N2+).

Cyanation: The diazonium salt is subsequently displaced by a cyano group, often through a Sandmeyer reaction.

Hydrolysis/Functional Group Interconversion: Additional steps may be required to introduce or modify the hydroxyl group to arrive at the final product. semanticscholar.org

Crystallographic analysis of intermediates formed during such syntheses can provide crucial insights into the reaction pathway and the stereochemistry of the products. researchgate.net

The reactivity of the acidic and basic centers in this compound is governed by the electronic effects of its functional groups. These effects are primarily categorized as the inductive effect (transmission of charge through sigma bonds) and the resonance (or mesomeric) effect (delocalization of electrons through the π-system). libretexts.orggovtgirlsekbalpur.com

Acidic Site (Carboxylic Acid): The acidity of the carboxylic acid group (-COOH) is significantly influenced by the other substituents on the ring. The cyano group (-CN) is a powerful electron-withdrawing group due to both its strong negative inductive (-I) and negative resonance (-M) effects. wikipedia.orgscribd.com This withdrawal of electron density stabilizes the resulting carboxylate anion ( -COO⁻) formed upon deprotonation, thereby increasing the acidity of the carboxylic acid (resulting in a lower pKa value) compared to unsubstituted benzoic acid. libretexts.org For instance, p-cyanobenzoic acid has a pKa of 3.55, making it a stronger acid than benzoic acid (pKa 4.2). libretexts.org The hydroxyl group (-OH) has a weak -I effect and a positive resonance (+M) effect. Since it is meta to the carboxylic acid, its resonance effect does not extend to the carboxyl group, and its minor inductive effect has a much smaller influence than the powerful cyano group.

Table 2: Summary of Electronic Effects on the Benzoic Acid Ring

| Substituent | Inductive Effect | Resonance Effect | Effect on Acidity of -COOH |

| Cyano (-CN) | Electron-withdrawing (-I) | Electron-withdrawing (-M) | Increases |

| Hydroxyl (-OH) | Electron-withdrawing (-I) | Electron-donating (+M) | Minor effect (meta position) |

Aromaticity Indices and Their Correlation with Electronic Properties

Aromaticity is a key concept describing the stability and electronic properties of cyclic, planar molecules with delocalized π-electrons. It can be quantified using various computational indices. rsc.org

One of the most common geometric indices is the Harmonic Oscillator Model of Aromaticity (HOMA) . The HOMA index is calculated based on the deviation of bond lengths within the ring from an optimal value assumed for a fully aromatic system. nih.gov A HOMA value close to 1 indicates a high degree of aromaticity, whereas values closer to 0 suggest a non-aromatic or bond-alternated structure. chemrxiv.org

Other important aromaticity indices include:

NICS (Nucleus-Independent Chemical Shift): A magnetic criterion that measures the magnetic shielding at the center of the ring. Negative NICS values are characteristic of aromatic systems.

Aj and I6: Geometric indices based on bond length variations. nih.gov

AV1245: An electronic index measuring the transferability of delocalized electrons across the ring. rsc.org

For this compound, the substituents influence the electron distribution in the benzene ring, which in turn affects its aromaticity. The electron-withdrawing cyano group and the electron-donating hydroxyl group can cause some degree of bond length alternation, which would be reflected in a HOMA value slightly lower than that of unsubstituted benzene. The correlation between these indices and the molecule's electronic properties, such as the HOMO-LUMO gap and charge distribution, provides a deeper understanding of its stability and reactivity. nih.gov

Table 3: Common Aromaticity Indices

| Index Name | Type | Basis of Calculation |

| HOMA | Geometric | Bond lengths |

| NICS | Magnetic | Magnetic shielding |

| Aj, I6 | Geometric | Bond lengths |

| AV1245 | Electronic | Multicenter indices |

Mechanism of Biological Action in Vitro Investigations

Antimicrobial Efficacy (In Vitro)

No research studies were found that evaluated the in vitro antimicrobial efficacy of 2-Cyano-5-hydroxybenzoic acid against bacteria or fungi. Studies on related compounds like 4-hydroxybenzoic acid have demonstrated antimicrobial properties, but specific data, such as Minimum Inhibitory Concentration (MIC) values for this compound, are not available in the literature. ijpbp.comijpbp.com

Due to the absence of specific research data for this compound in the requested areas, data tables and further detailed findings cannot be provided.

Evaluation Against Bacterial Strains (e.g., E. coli, S. aureus)

Direct and extensive in vitro screening of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus is not widely documented in the available scientific literature. However, its activity has been evaluated against specific pathogenic mycobacteria. A patent detailing novel benzothiazinone derivatives reports the testing of 5-cyano-2-hydroxybenzoic acid for its in vitro activity against Mycobacterium tuberculosis H37Rv google.com. The study determined its Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) using the Alamar Blue method and a liquid medium assay, respectively, indicating its potential as a scaffold for antitubercular agents google.com.

While specific data for E. coli and S. aureus is lacking for this particular compound, broader studies on hydroxybenzoic acids have established their general antibacterial properties. The antimicrobial efficacy of phenolic acids is often linked to the number and position of hydroxyl groups on the aromatic ring nih.gov. For context, various 4-(substituted-benzylamino)-2-hydroxy benzoic acids have demonstrated activity against Mycobacterium chlorophenolicum and Bacillus subtilis nih.gov.

Assessment Against Fungal Strains

Comprehensive in vitro evaluations of this compound against common fungal strains are not presently available in the reviewed literature. However, research into structurally related compounds provides a basis for its potential activity. For instance, studies on various hydroxybenzoic acids have demonstrated their efficacy against fungi like Candida albicans nih.gov. Furthermore, novel derivatives of 2-cyano-5-oxopentanoic acid have been synthesized and assessed for their in vitro antifungal activity against several plant pathogenic fungi, including Gibberella zeae and Botrytis cinerea, suggesting that the cyano group can be a component of fungicidal molecules researchgate.net. The antifungal potential of this compound itself remains an area for future investigation.

Proposed Mechanisms of Antimicrobial Activity

The precise antimicrobial mechanism of this compound has not been specifically elucidated. However, based on its classification as a phenolic acid, its mechanism can be proposed to be similar to that of other hydroxybenzoic acids. Phenolic compounds are known to exert their antimicrobial effects through several mechanisms, primarily related to the disruption of microbial cell integrity and function.

A principal proposed mechanism is the damage to the bacterial cell membrane. The lipophilic nature of the benzene (B151609) ring allows it to intercalate into the lipid bilayer, altering its fluidity and permeability. This disruption can lead to the leakage of essential intracellular components, such as ions and ATP, ultimately resulting in cell death. Additionally, the acidic nature of the carboxylic acid group can contribute to the acidification of the microbial cytoplasm, inhibiting the function of essential enzymes and metabolic pathways.

Antiplatelet and Antithrombotic Activities (In Vitro)

There is currently no direct scientific literature detailing the in vitro antiplatelet or antithrombotic activities of this compound. However, extensive research has been conducted on various derivatives of hydroxybenzoic acids, establishing them as a promising class of compounds for these therapeutic areas.

For example, novel synthesized derivatives combining hydroxybenzoic acids with a taurine (B1682933) fragment have demonstrated significant antiplatelet and antithrombotic effects in both in vitro and in vivo models eco-vector.comresearchgate.net. Specifically, N-(4-hydroxybenzoyl)taurine was found to have the most pronounced antiplatelet activity in ADP-induced platelet aggregation assays eco-vector.comresearchgate.net. Another study focused on bicyclic pyridine (B92270) derivatives, which include a cyano group in their structure, and found them to be potent P2Y12 antagonists, leading to strong inhibition of platelet aggregation acs.org. These findings suggest that the hydroxybenzoic acid scaffold is a viable starting point for the development of novel antiplatelet and antithrombotic agents, though the specific contribution of a 2-cyano-5-hydroxy substitution pattern remains to be experimentally determined.

Antioxidant and Pro-oxidant Potential (In Vitro)

Direct experimental assessment of the antioxidant and pro-oxidant potential of this compound is not available in the current literature. However, its activity can be inferred from its structure and extensive studies on related hydroxybenzoic acids. The antioxidant capacity of phenolic acids is strongly correlated with the number and arrangement of hydroxyl (-OH) groups on the benzene ring nih.gov.

Compounds with hydroxyl groups in the ortho- or para- positions relative to each other, such as 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid (gentisic acid), consistently demonstrate the highest antioxidant activity in assays like DPPH, ABTS, FRAP, and CUPRAC nih.gov. Since this compound shares the 2,5-dihydroxy substitution pattern of gentisic acid, it is structurally primed to be a potent antioxidant. This arrangement allows for the donation of a hydrogen atom to a radical, forming a stable radical intermediate through resonance delocalization across the aromatic ring and the second hydroxyl group nih.gov.

The presence of the electron-withdrawing cyano (-CN) group at the 2-position would likely modulate this activity. While it may influence the electronic properties of the aromatic ring, the fundamental capacity for radical scavenging conferred by the 5-hydroxyl group is expected to be significant. The pro-oxidant activity of phenolic compounds often depends on experimental conditions and concentration, but no specific data is available for this compound researchgate.net.

Table 1: Antioxidant Activity of Selected Dihydroxybenzoic Acids (DHB) at 50 µM

| Compound | DPPH IC₅₀ (µM) | FRAP (µM Fe²⁺) | CUPRAC (µM Trolox Eq.) |

| 2,3-DHB | 3.03 ± 0.05 | 173.79 | 60.83 |

| 2,5-DHB | 3.55 ± 0.09 | 236.00 | 68.77 |

| 3,4-DHB | 4.88 ± 0.12 | 44.22 | 60.53 |

Data sourced from a comprehensive study on hydroxybenzoic acids and is provided for comparative context nih.gov.

Investigation of Molecular Targets and Binding Modes via Molecular Docking

While molecular docking studies specifically for this compound are not widely published, research on its core structure, 2-hydroxybenzoic acid, provides significant insight into its probable molecular interactions.

Studies aimed at identifying selective inhibitors for SIRT5, a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent protein deacylase, have utilized 2-hydroxybenzoic acid as a key chemical scaffold nih.gov. Molecular docking simulations of 2-hydroxybenzoic acid derivatives into the SIRT5 active site (PDB ID: 2NYR) revealed critical binding interactions. The model predicts that the carboxylate group of the ligand forms essential electrostatic interactions, including a bidentate salt bridge with an Arginine residue (Arg105) and a hydrogen bond to a Tyrosine residue (Tyr102) located deep within the substrate-binding pocket nih.gov. Furthermore, the adjacent hydroxyl group at the 2-position is predicted to form a crucial hydrogen bond with a Valine residue (Val221) nih.gov.

Structure Activity Relationship Sar Studies

Impact of Cyano Group Position and Substitution on Biological Activity

The position of the electron-withdrawing cyano group on the phenyl ring is a critical determinant of the biological activity of benzoic acid derivatives. The cyano group's influence is multifaceted, affecting the molecule's electronic properties, binding interactions, and metabolic stability.

In related nonsteroidal aromatase inhibitors, a para-substituted cyano group on a phenyl ring was found to be important for potent inhibition. When the cyano group was replaced by a hydrogen atom, a significant drop in inhibitory activity was observed, highlighting the cyano group's essential role in the molecule's interaction with the target enzyme. nih.gov The electron-withdrawing nature of the cyano group can also be a key contributor to activity. For instance, in the context of steroid sulfatase inhibitors, the electron-withdrawing effect of substituents was considered a contributing factor to high potency. nih.gov

Furthermore, the cyano group can participate in crucial binding interactions, such as hydrogen bonding with amino acid residues in the active site of a biological target. taylorandfrancis.com Studies on various enzyme inhibitors have established an essential role for the cyano group in correctly positioning the ligand within the binding site. taylorandfrancis.com The position of the cyano group can also have a profound effect on activity. For example, in a series of antiproliferative compounds, a 2-cyanophenyl group led to diminished activity, suggesting that the ortho position was not favorable for this particular biological target. taylorandfrancis.com

In the case of 2-cyano-5-hydroxybenzoic acid, the ortho-position of the cyano group relative to the carboxylic acid can influence the acidity of the carboxyl group and its ability to interact with target proteins. Shifting the cyano group to the meta or para positions would alter the electronic distribution and steric profile of the molecule, likely leading to a significant change in its biological activity.

Table 1: Impact of Cyano Group Position on the Biological Activity of Benzoic Acid Analogs

| Compound/Scaffold | Cyano Group Position | Effect on Biological Activity | Reference |

| Aromatase Inhibitors | Para | Essential for potent inhibition | nih.gov |

| Enzyme Inhibitors | Not specified | Important for hydrogen bonding and proper ligand positioning | taylorandfrancis.com |

| Antiproliferative Agents | Ortho (2-cyanophenyl) | Diminished activity compared to other substitutions | taylorandfrancis.com |

This table presents data from related compounds to infer the potential impact of the cyano group position on the biological activity of this compound.

Role of Hydroxyl Group Number and Position on Biological Activity

The number and position of hydroxyl groups on the benzoic acid scaffold are pivotal for various biological activities, including antioxidant and antimicrobial effects. The hydroxyl group can act as a hydrogen bond donor and acceptor, and its position influences the molecule's polarity and interaction with biological targets.

Studies on hydroxybenzoic acid derivatives have shown that the arrangement of hydroxyl groups significantly impacts their biological properties. For instance, the antioxidant activity of phenolic acids is strongly dependent on the number and position of hydroxyl groups. In a review of the biological activities of p-hydroxybenzoic acid and its derivatives, the position of the hydroxyl group was noted to influence its antialgal effects. mdpi.com

In a broader context of phenolic compounds, the presence of multiple hydroxyl groups can enhance antioxidant activity. mdpi.com However, for other biological activities, such as antimicrobial properties, an increased number of hydroxyl groups can sometimes lead to decreased activity. mdpi.com

Table 2: Influence of Hydroxyl Group Pattern on the Biological Activity of Phenolic Acids

| Compound Class | Hydroxyl Group Characteristics | Observed Biological Effect | Reference |

| Phenolic Acids | Position and number of hydroxyls | Influences antialgal effects | mdpi.com |

| Phenolic Compounds | Multiple hydroxyl groups | Generally enhances antioxidant activity | mdpi.com |

| Hydroxybenzoic Acids | Increasing number of hydroxyls | Can decrease antibacterial properties | mdpi.com |

This table is based on general findings for phenolic and hydroxybenzoic acids to extrapolate the potential role of the hydroxyl group in this compound.

Influence of Carboxylic Acid Functionality Modifications (e.g., Esters, Amides) on Biological Activity

Modification of the carboxylic acid functionality into esters or amides is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. These modifications can affect the molecule's solubility, lipophilicity, metabolic stability, and ability to interact with biological targets.

For hydroxybenzoic acids, esterification of the carboxylic acid group is known to influence their biological activities. For example, esters of p-hydroxybenzoic acid, known as parabens, exhibit significant antimicrobial activity. mdpi.com The length of the alkyl chain in these esters can also impact their estrogenic activity. mdpi.com In another example, gallic acid esters were found to have a stronger and faster antiplatelet aggregation effect than aspirin. mdpi.com

Amide derivatives of benzoic acids have also been explored for their therapeutic potential. In a study on 8-carboxamidocyclazocine, the replacement of a phenolic hydroxyl group with a carboxamide group retained high-affinity binding to opioid receptors. nih.gov This suggests that in some contexts, an amide can serve as a bioisostere for a hydroxyl group, or that the modification of a carboxyl group to an amide can lead to favorable interactions with a target.

For this compound, converting the carboxylic acid to an ester could increase its lipophilicity and potentially enhance its ability to cross cell membranes. The formation of an amide derivative could introduce new hydrogen bonding opportunities and alter its binding mode to a target protein. The specific biological consequences of these modifications would depend on the nature of the target and the specific ester or amide synthesized.

Table 3: Effect of Carboxylic Acid Modification on the Biological Activity of Benzoic Acid Derivatives

| Original Compound Class | Modification | Resulting Biological Activity | Reference |

| p-Hydroxybenzoic Acid | Esterification (Parabens) | Antimicrobial activity | mdpi.com |

| Gallic Acid | Esterification | Enhanced antiplatelet aggregation | mdpi.com |

| Cyclazocine (related structure) | Carboxamide introduction | Maintained high-affinity opioid receptor binding | nih.gov |

This table provides examples from related benzoic acid derivatives to predict how modifications to the carboxylic acid of this compound might influence its activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach helps in understanding the physicochemical properties that are crucial for activity and in designing more potent molecules.

Development of Predictive Models

While no specific QSAR models for this compound were found, studies on related benzoic acid derivatives and phenolic compounds have successfully developed predictive models for various biological activities. These models typically use a range of molecular descriptors, including electronic, steric, and hydrophobic parameters.

For instance, a QSAR study on the microbial transformation of phenols correlated the transformation rate constants with van der Waal's radii, achieving a high coefficient of determination. nih.gov In another study on benzoylaminobenzoic acid derivatives as antibacterial agents, QSAR models revealed that inhibitory activity increased with higher hydrophobicity, molar refractivity, and aromaticity. nih.gov

A hypothetical QSAR model for a series of this compound analogs would likely involve calculating a variety of molecular descriptors and using statistical methods like multiple linear regression or partial least squares to build a predictive equation. The quality of the model would be assessed by statistical parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). mdpi.com

Identification of Key Pharmacophoric Features

QSAR studies, particularly 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are instrumental in identifying the key pharmacophoric features of a molecule. A pharmacophore is the three-dimensional arrangement of functional groups necessary for biological activity.

For this compound, the key pharmacophoric features would likely include:

A hydrogen bond acceptor (the nitrogen of the cyano group and the carbonyl oxygen of the carboxylic acid).

A hydrogen bond donor (the hydroxyl group and the carboxylic acid proton).

An aromatic ring providing a hydrophobic interaction surface.

A 3D-QSAR study on 2-(oxalylamino)benzoic acid analogues as protein tyrosine phosphatase 1B inhibitors successfully used molecular docking and CoMFA to elucidate the binding mode and identify important structural features for activity. nih.gov Such an approach for this compound derivatives would involve aligning a set of active and inactive molecules and generating steric and electrostatic contour maps to visualize the regions where bulky groups or specific charge distributions are favorable or unfavorable for activity.

Lipophilicity and its Correlation with Biological Response

Lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (logP), is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its interaction with biological targets.

In many QSAR studies, lipophilicity has been shown to have a significant correlation with biological activity. For example, in the case of benzoylaminobenzoic acid derivatives with antibacterial activity, increased hydrophobicity was conducive to inhibitory activity. nih.gov However, the relationship between lipophilicity and biological response is often not linear. Typically, there is an optimal range of lipophilicity for a given biological activity. If a compound is too hydrophilic, it may not be able to cross biological membranes to reach its target. Conversely, if it is too lipophilic, it may be poorly soluble in aqueous media or may be sequestered in fatty tissues, preventing it from reaching its target.

For this compound, its lipophilicity will be influenced by the presence of the polar hydroxyl, carboxylic acid, and cyano groups. Modification of the molecule, such as converting the carboxylic acid to an ester, would increase its lipophilicity. The optimal lipophilicity for a particular biological activity would need to be determined experimentally by synthesizing and testing a series of analogs with varying lipophilicity. QSAR models often incorporate a parabolic or bilinear relationship for logP to account for the optimal lipophilicity. rutgers.edu

Comparative SAR with Related Benzoic Acid Derivatives

The structure-activity relationship (SAR) of this compound can be inferred by comparing its structural features with those of related benzoic acid derivatives that have been the subject of biological activity studies. The key structural motifs of this compound are the carboxylic acid group, the hydroxyl group at position 5, and the cyano group at position 2. The interplay of these substituents dictates the molecule's chemical properties and, consequently, its biological interactions.

Influence of Hydroxyl Group Position

The positioning of the hydroxyl group on the benzoic acid ring is a critical determinant of biological activity. For instance, in studies of α-amylase inhibition, the presence of a hydroxyl group at the 2-position of the benzene (B151609) ring was found to have a strong positive effect on inhibitory activity. Conversely, the introduction of a hydroxyl group at the 5-position, as is the case in this compound, was reported to have a negative effect on this particular enzymatic inhibition. mdpi.com

A comprehensive analysis of various plant-derived dihydroxybenzoic acids (DHBs) has shed light on the impact of hydroxyl group placement on antioxidant properties. Research indicates that 2,3-DHB, 2,5-DHB, and 3,4-DHB exhibit the most potent antioxidant activity. nih.gov This suggests that the relative positions of the hydroxyl and carboxylic acid groups are crucial for radical scavenging capabilities. The antioxidant efficiency of hydroxybenzoic acids is influenced by the number and position of the hydroxyl groups on the aromatic ring. nih.gov

Role of the Cyano Group

The cyano group at the 2-position is a strong electron-withdrawing group, which significantly influences the electronic distribution of the aromatic ring and the acidity of the carboxylic acid. In the context of developing selective inhibitors for the enzyme SIRT5, various 2-hydroxybenzoic acid derivatives have been synthesized. While the primary focus of these studies was not on a 2-cyano analog, the research involved the introduction of other electron-withdrawing groups, such as nitro and trifluoromethyl groups, to enhance potency. nih.gov For example, a derivative with a nitro group at the para-position of the benzene ring showed a significant increase in potency, highlighting the potential impact of potent electron-withdrawing substituents on biological activity. nih.gov

Comparative Analysis with Structurally Similar Compounds

When compared to 5-acetamido-2-hydroxybenzoic acid and its derivatives, which have been investigated for their anti-inflammatory properties, the importance of the substituent at the 5-position becomes evident. In these analogs, modifying the acetamido group by replacing the methyl with larger groups like phenyl and benzyl (B1604629) was explored to enhance selectivity for cyclooxygenase 2 (COX-2). mdpi.com This indicates that the nature of the substituent at the 5-position can be modulated to fine-tune biological targeting.

The table below provides a comparative overview of the structural features of this compound and related derivatives, along with key research findings regarding their biological activities.

| Compound Name | Key Structural Features | Relevant Research Findings |

| This compound | - COOH at C1- CN at C2- OH at C5 | SAR profile is inferred from related compounds. |

| 2,3-Dihydroxybenzoic acid | - COOH at C1- OH at C2 & C3 | Exhibits strong antioxidant activity. nih.gov |

| 2,5-Dihydroxybenzoic acid | - COOH at C1- OH at C2 & C5 | Shows potent antioxidant activity. nih.gov |

| 3,4-Dihydroxybenzoic acid | - COOH at C1- OH at C3 & C4 | Demonstrates high antioxidant capacity. nih.gov |

| 2,3,4-Trihydroxybenzoic acid | - COOH at C1- OH at C2, C3, C4 | Found to be a potent inhibitor of α-amylase. mdpi.com |

| 5-Acetamido-2-hydroxybenzoic acid | - COOH at C1- OH at C2- NHCOCH₃ at C5 | Serves as a scaffold for developing selective COX-2 inhibitors. mdpi.com |

| 4-Amino-2-hydroxybenzoic acid derivative with p-nitro substitution | - COOH at C1- OH at C2- NO₂ at p-position | The electron-withdrawing nitro group enhanced SIRT5 inhibitory potency. nih.gov |

This comparative analysis underscores the significance of the number and placement of hydroxyl groups, as well as the electronic nature of other substituents on the benzoic acid scaffold, in determining the type and potency of biological activity.

Emerging Applications and Material Science Integration

Utility as Synthetic Intermediates in Organic Synthesis

There is a lack of specific examples in the literature detailing the use of 2-Cyano-5-hydroxybenzoic acid as a synthetic intermediate for the preparation of more complex molecules. However, its constituent functional groups offer several possibilities for its role as a chemical building block.

The carboxylic acid group can be converted into esters, amides, or acid chlorides.

The hydroxyl group can be transformed into ethers or esters.

The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine.

This multifunctionality makes it a potentially versatile starting material for the synthesis of various organic compounds, although specific pathways and products are not documented. Isomers such as 5-Cyano-2-hydroxybenzoic acid are commercially available as building blocks for chemical synthesis. biosynth.combldpharm.com

Potential in Agrochemical Development (e.g., Pesticides, Herbicides)

No specific studies were found that evaluate the potential of this compound in agrochemical development. Research into related chemical structures suggests that the cyano moiety can be a component of herbicidally active molecules. For instance, certain 2-cyanoacrylates have been synthesized and shown to act as herbicides. However, there is no direct evidence linking this compound to any pesticidal or herbicidal activity.

Integration into Novel Materials

The integration of this compound into novel materials has not been specifically reported. The potential for its use in this context is theoretical and based on the known properties of its functional groups.

Coordination Chemistry and Metal Complex Formation

No research studies detailing the coordination chemistry of this compound or its use in forming metal complexes were identified. The molecule possesses three potential coordination sites: the carboxylate group, the hydroxyl group, and the nitrogen atom of the cyano group. This suggests it could theoretically act as a ligand, binding to metal ions to form coordination complexes, but no such complexes have been synthesized or characterized according to available literature.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways

While established methods for the synthesis of cyanobenzoic acid derivatives exist, future research could focus on developing more efficient, sustainable, and scalable pathways. google.com The pursuit of "green" chemistry principles is paramount, aiming to reduce the use of hazardous reagents and minimize environmental impact. mdpi.com

Key areas for exploration include:

Electrochemical Synthesis: Inspired by the electrocarboxylation route used for synthesizing 4-cyanobenzoic acid from 4-iodobenzonitrile (B145841) and CO2, similar electrochemical strategies could be adapted. mdpi.com This method offers a greener alternative by potentially reducing the need for harsh chemical oxidants or catalysts. mdpi.com

Catalytic Approaches: The use of novel catalysts, such as copper-based systems employed in Sandmeyer-type cyanation reactions for related benzothiazole (B30560) intermediates, could offer milder reaction conditions and improved yields. researchgate.net

Biosynthesis: As the understanding of biosynthetic pathways for aminobenzoic acids in microorganisms and plants grows, there may be future opportunities to engineer biological systems for the production of 2-Cyano-5-hydroxybenzoic acid and its derivatives, representing an ultimate goal in sustainable chemical production. mdpi.com

| Potential Synthetic Strategy | Core Principle | Potential Advantages | Relevant Precedent |

| Electrochemical Carboxylation | Synergistic use of electrochemical techniques to drive the carboxylation of a cyanophenol precursor using CO2. | Environmentally friendly ("green"), valorization of CO2, potentially milder conditions. | Synthesis of 4-cyanobenzoic acid from 4-iodobenzonitrile. mdpi.com |

| Advanced Catalytic Cyanation | Employing novel metal catalysts (e.g., Cu(I)/Cu(II)) to introduce the cyano group onto a hydroxybenzoic acid backbone. | High efficiency, mild reaction conditions, potential for scalability. | Catalytic Sandmeyer-type cyanation for producing 2-cyano-6-hydroxybenzothiazole. researchgate.net |

| Engineered Biosynthesis | Utilizing genetically modified microorganisms to produce the target compound from simple precursors. | Highly sustainable, reduced reliance on petrochemicals, environmentally benign. | Established biosynthetic pathways for other aminobenzoic acid derivatives. mdpi.com |

Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis

To fully understand the behavior of this compound in various systems, from chemical reactions to biological environments, advanced analytical techniques are indispensable. Future research should leverage these tools for dynamic, real-time analysis.

In-Situ Spectroscopy: Techniques like Fourier Transform Infrared (FT-IR) and UV-Vis spectroscopy, which are currently used for post-synthesis characterization of materials involving benzoic acid derivatives, could be adapted for real-time monitoring of synthetic reactions. samipubco.com This would provide valuable kinetic data and mechanistic insights.

Computational Spectroscopy: The application of computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can simulate and predict spectroscopic properties (e.g., UV-visible and circular dichroism spectra). researchgate.netaps.org Applying these models to this compound would aid in the interpretation of experimental data and help elucidate its electronic structure. mdpi.com

MALDI Imaging Mass Spectrometry (MALDI-IMS): As a known MALDI matrix, this compound is integral to this technology. wikipedia.orgcreative-proteomics.com Future research could focus on refining its use in MALDI-IMS to visualize the spatial distribution of a wider range of biomolecules directly in tissue sections, moving beyond its current applications. nih.gov This technique allows for the mapping of proteins, peptides, lipids, and metabolites without the need for labeling. nih.gov

| Technique | Application Area | Information Gained |

| In-Situ FT-IR/UV-Vis | Real-time reaction monitoring | Reaction kinetics, intermediate formation, endpoint determination. |

| Computational Chemistry (TD-DFT) | Spectroscopic analysis | Prediction of electronic absorption bands, assignment of experimental spectra, understanding of electronic structure. researchgate.netaps.org |

| MALDI Imaging Mass Spectrometry (MALDI-IMS) | Spatiotemporal mapping in biological systems | Visualization of the distribution of biomolecules (proteins, lipids, etc.) in tissue samples. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery and materials science by accelerating the design and optimization of novel compounds. ijettjournal.orgjsr.org These computational tools can be applied to this compound to design derivatives with enhanced properties.

Potential AI/ML applications include:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models, powered by ML algorithms like Support Vector Machines (SVM) and Deep Neural Networks (DNN), can be trained on existing data from benzoic acid derivatives to predict the biological activity or physicochemical properties of new, unsynthesized analogues of this compound. tandfonline.comnih.gov

Generative Models: Generative AI can propose entirely new molecular structures based on the this compound scaffold, optimized for specific targets or properties, such as improved binding affinity to a particular enzyme or enhanced performance as a material component. ijettjournal.org

Interaction Prediction: AI models can predict the interaction between small molecules and protein targets. nih.gov This could be used to screen libraries of virtual derivatives of this compound against known biological targets, prioritizing the most promising candidates for synthesis and testing. nih.gov

Deeper Elucidation of Biological Mechanisms at the Molecular Level

While the primary application of this compound has been in analytics, its structural similarity to other biologically active hydroxybenzoic acids suggests it may possess unexplored pharmacological potential. Future research should aim to uncover these potential biological activities and their underlying mechanisms.

Target Identification: Many benzoic acid derivatives exhibit significant biological activity. nih.gov For example, certain 2-hydroxybenzoic acid derivatives have been identified as selective inhibitors of SIRT5, a deacetylase involved in metabolic regulation. nih.gov Another related compound, 4-Hydroxybenzoic acid, has been shown to act as an HDAC6 inhibitor, sensitizing cancer cells to chemotherapy. nih.gov Research could investigate whether this compound or its derivatives interact with these or other enzymes like cyclooxygenases, which are targets for anti-inflammatory drugs. mdpi.com

Molecular Docking and Simulation: Computational docking studies can predict the binding mode and affinity of this compound to the active sites of various proteins. mdpi.com This in-silico approach can rapidly screen for potential biological targets and guide experimental validation. nih.gov

Antioxidant and Pro-oxidant Activity: The antioxidant capacity of hydroxybenzoic acids is well-documented and is related to the number and position of hydroxyl groups on the aromatic ring. mdpi.comnih.gov A systematic investigation into the antioxidant potential of this compound, for instance using the DPPH free radical scavenging assay, would clarify its capacity to neutralize reactive oxygen species. nih.gov

| Potential Biological Target Class | Example(s) | Therapeutic Area | Rationale based on Analogues |

| Sirtuins | SIRT5 | Cancer, Metabolic Disease | 2-hydroxybenzoic acid scaffold is a known SIRT5 inhibitor. nih.gov |

| Histone Deacetylases (HDACs) | HDAC6 | Cancer | 4-Hydroxybenzoic acid acts as an HDAC6 inhibitor. nih.gov |

| Cyclooxygenases | COX-1, COX-2 | Inflammation, Pain | Other salicylic (B10762653) acid derivatives are well-known NSAIDs. mdpi.com |

Development of Targeted Delivery Systems (Conceptual)

Should this compound or its future derivatives prove to be potent bioactive agents, the development of targeted delivery systems would be crucial to enhance their therapeutic efficacy and minimize potential off-target effects. wjpps.com These systems are designed to deliver a therapeutic agent specifically to the site of action. wjpps.com

Conceptual delivery strategies could include:

Nanoparticle Encapsulation: Loading the compound into nanocarriers such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles could improve its solubility, stability, and pharmacokinetic profile. nih.gov Nanomaterial-based systems offer advantages like biocompatibility and the potential for controlled release. researchgate.net

Liposomal Formulations: Liposomes are versatile vesicles that can encapsulate both hydrophilic and hydrophobic compounds, protecting them from degradation in the bloodstream and facilitating their delivery to target cells. wjpps.com

Active Targeting: Nanocarriers could be functionalized with targeting ligands (e.g., antibodies, peptides) that specifically recognize and bind to receptors overexpressed on diseased cells, such as cancer cells. This active targeting strategy aims to increase drug concentration at the desired site. wjpps.com

Expansion into Diverse Application Areas

Beyond its role as a MALDI matrix, the unique chemical structure of this compound opens doors to a range of other potential applications, particularly in materials science and as a chemical intermediate.

Materials Science: Benzoic acid derivatives have been investigated as small molecule inhibitors for area-selective atomic layer deposition (AS-ALD), a key process in semiconductor manufacturing. mdpi.com The ability of the carboxylate headgroup to bind to surfaces, combined with the specific properties of the cyano and hydroxyl groups, could make this compound a candidate for creating self-assembled monolayers that control surface chemistry. mdpi.com